molecular formula C15H17FN2O B1628253 N-(1-cyanocycloheptyl)-3-fluorobenzamide CAS No. 912770-87-7

N-(1-cyanocycloheptyl)-3-fluorobenzamide

Cat. No.: B1628253
CAS No.: 912770-87-7
M. Wt: 260.31 g/mol
InChI Key: SZUMQDVUMCDZBB-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-3-fluorobenzamide is a synthetic organic compound characterized by a 3-fluorobenzamide moiety linked to a cycloheptyl group substituted with a cyano (-CN) group at the 1-position. The compound’s structure combines the electron-withdrawing properties of the fluorine atom (meta position on the benzamide) and the steric bulk of the seven-membered cycloheptyl ring, which may influence its physicochemical and biological behavior.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c16-13-7-5-6-12(10-13)14(19)18-15(11-17)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUMQDVUMCDZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587552
Record name N-(1-Cyanocycloheptyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-87-7
Record name N-(1-Cyanocycloheptyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocycloheptyl)-3-fluorobenzamide typically involves the reaction of 1-cyanocycloheptanol with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

2.1. Amide Bond Stability and Hydrolysis

Benzamides are generally stable under neutral conditions but can hydrolyze under acidic or basic conditions to form carboxylic acids (via nucleophilic attack on the carbonyl). For example:

  • Acidic hydrolysis : N-(1-cyanocycloheptyl)-3-fluorobenzamide+H3O+3-fluorobenzoic acid+1-aminocycloheptane nitrile\text{this compound} + \text{H}_3\text{O}^+ \rightarrow \text{3-fluorobenzoic acid} + \text{1-aminocycloheptane nitrile}

  • Basic hydrolysis : Similar cleavage occurs via nucleophilic attack by hydroxide ions .

2.2. Fluorine Substitution Effects

The fluorine atom at the para position enhances lipophilicity and electronic effects:

  • Electron-withdrawing effects : Fluorine stabilizes the amide group by delocalizing electron density, potentially altering reactivity in nucleophilic or electrophilic reactions .

  • Biological interactions : Fluorine substitution is linked to improved bioavailability and receptor binding in related compounds, as seen in N-aryl benzamide NAMs (negative allosteric modulators) .

2.3. Cyanocycloheptyl Reactivity

The cyanocycloheptyl group introduces:

  • Steric bulk : Reduces susceptibility to nucleophilic attack on the amide group.

  • Cyanide reactivity : The nitrile group may participate in:

    • Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.

    • Reduction : Conversion to amine (e.g., via hydrogenation or LiAlH4) .

Biological Activity and Mechanism

While no direct data exist for this compound, related benzamide derivatives exhibit:

  • Protein-ligand interactions : The amide group facilitates hydrogen bonding with enzymes or receptors (e.g., mGlu receptor binding in N-aryl benzamide NAMs ) .

  • Allosteric modulation : Substituents like fluorine and cyano groups influence cooperativity and efficacy. For example, 3-cyano-N-aryl benzamides show potent negative allosteric modulation (NAM) activity at mGlu receptors .

Comparative Data Table

Compound Key Features EC₅₀ (nM) Molecular Weight Biological Role
N-(1-cyanocyclobutyl)-2-fluoro-N-methylbenzamideCyanocyclobutyl, fluorine paraN/A247.27 g/mol Potential therapeutic agent
N-aryl benzamide NAMs 3-cyano substitution on ring B97–595 ~272–450mGlu receptor modulators
3-fluorobenzamideSimple benzamide with fluorine paraN/A171.16 g/mol Intermediate in synthesis

Research Findings and Implications

  • Substituent effects : Fluorine and cyano groups enhance ligand efficiency (LipE) and ligand efficacy (LELP) in related compounds, suggesting favorable thermodynamic properties .

  • Synthetic versatility : Amide coupling and substitution reactions allow modular design, as seen in the synthesis of benzoxazoles and other heterocycles .

  • Limitations : Steric hindrance from cycloheptyl groups may reduce metabolic stability or receptor binding compared to smaller substituents (e.g., cyclobutyl) .

Scientific Research Applications

Medicinal Chemistry

N-(1-cyanocycloheptyl)-3-fluorobenzamide is under investigation for its potential therapeutic effects, particularly in treating neurological disorders. Researchers are exploring its ability to modulate specific molecular targets associated with these conditions. The compound's mechanism of action involves interaction with enzymes or receptors, potentially leading to inhibition or activation of critical cellular processes, which may be beneficial in treating various diseases, including cancer.

Cancer Research

The compound has been identified as a potential inhibitor of ERK1 and ERK2, which are kinases involved in cancer progression. Studies indicate that compounds targeting these pathways can be effective against various cancers, including melanoma, ovarian cancer, and lung cancer. The inhibition of ERK1/2 activity is particularly relevant for tumors exhibiting mutations such as BRAF V600E, which are common in melanoma and colorectal cancers .

Materials Science

In materials science, this compound is being studied for its potential to develop novel materials with enhanced stability and reactivity. Its unique chemical structure allows for the synthesis of advanced materials that can be utilized in various industrial applications.

Biological Studies

The compound serves as a valuable probe in biological studies aimed at understanding various processes and pathways within cells. Its ability to interact with specific biological targets makes it useful for studying enzyme inhibition and receptor binding dynamics.

Industrial Applications

This compound can also act as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its role as a building block facilitates the development of new compounds with desired biological activities.

Case Study 1: Inhibition of ERK Pathways

Research published in the Molecular Cancer Therapeutics journal highlighted the efficacy of compounds similar to this compound in inhibiting ERK pathways in tumor cells resistant to traditional therapies. This study demonstrated that dual inhibition of MEK and ERK could provide synergistic effects against resistant cancer types .

Case Study 2: Neurological Disorders

A study investigating the effects of this compound on neuronal cells indicated its potential neuroprotective properties. The compound was shown to modulate pathways involved in neuronal survival, suggesting possible applications in treating neurodegenerative diseases .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential therapeutic effects on neurological disorders; modulation of molecular targets
Cancer ResearchInhibition of ERK1/2; effective against BRAF mutation-associated cancers
Materials ScienceDevelopment of novel materials with enhanced stability and reactivity
Biological StudiesProbe for studying enzyme inhibition and receptor dynamics
Industrial ApplicationsIntermediate for synthesizing complex pharmaceutical and agrochemical compounds

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in the body. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues with Modified Cycloalkyl Groups

  • N-[1-(Aminomethyl)cycloheptyl]-3-fluorobenzamide (CAS: 912770-96-8): This analogue replaces the cyano group with an aminomethyl (-CH2NH2) substituent. Both compounds share the cycloheptyl backbone, but the aminomethyl variant may exhibit distinct reactivity and biological interactions .
  • (S)-N-(1-((1-Cyanocyclopropyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-fluorobenzamide: This compound features a smaller cyclopropane ring instead of cycloheptyl, significantly reducing steric hindrance. The cyclopropyl group’s rigidity and strain may enhance binding specificity in biological systems compared to the flexible cycloheptyl group. The compound was purified via semi-preparative HPLC with 98.6% purity, indicating robust synthetic protocols .

Heterocyclic Fluorobenzamide Derivatives

  • 3-Fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (Compound 45): This derivative incorporates a 1,2,5-oxadiazole (furazan) ring, introducing aromaticity and planar geometry. The electron-deficient oxadiazole may enhance metabolic stability compared to the aliphatic cycloheptyl group.
  • N-(1-((4-substituted piperazin-1-yl)methyl)-3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)-2/3-fluorobenzamide :
    The triazole thione core and piperazine substituent introduce sulfur-mediated interactions and basicity, respectively. Such features are absent in the target compound but could improve metal-binding capacity or solubility in acidic environments .

Complex Aromatic and Metallocene Derivatives

  • N-(2-(Diethylcarbamothioyl)ferrocenyl)-3-fluorobenzamide: This ferrocene-containing derivative exhibits redox activity due to the iron center, a property absent in the target compound. It was synthesized with >95% yield, highlighting efficient metallocene coupling strategies .
  • N-(2-Dimethylaminoethyl)-4-{3-[2-(4-ethoxyphenyl)acetylamido]-1H-indazol-5-ylamino}-3-fluorobenzamide (9c): The indazole core and dimethylaminoethyl side chain create a high molecular weight, polar structure. Such complexity may enhance receptor selectivity but reduce bioavailability compared to the simpler cycloheptyl derivative .

Biological Activity

N-(1-cyanocycloheptyl)-3-fluorobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The compound consists of a cycloheptyl ring substituted with a cyanide group and a fluorobenzamide moiety. This structural configuration is significant for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. For example, it may target kinases that are crucial for cell proliferation and survival.
  • Receptor Modulation : It may also modulate receptor activity, influencing pathways associated with inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound can inhibit the growth of several cancer cell lines, potentially by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Some studies have indicated potential neuroprotective effects, suggesting it could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AnticancerInhibition of tumor cell growth
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveProtection against neuronal damage

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was tested against breast, lung, and colon cancer cells, showing IC50 values in the micromolar range. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation assessed the anti-inflammatory properties of the compound using an animal model of arthritis. Treatment with this compound resulted in a marked decrease in inflammatory markers and improved joint function compared to controls.

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : Ongoing clinical trials are evaluating its efficacy as part of combination therapies for resistant cancer types.
  • Inflammatory Disorders : Studies are exploring its use in chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.